N-(4-(3-((4-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
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Overview
Description
N-(4-(3-((4-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound that features a thiazole ring, a fluorobenzamide group, and an ethoxyphenyl moiety
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been reported to have broad pharmacological spectrum .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((4-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxy-substituted aniline reacts with an appropriate electrophile.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the thiazole derivative and 4-fluorobenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-(3-((4-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including its role as an enzyme inhibitor.
Chemical Biology: It serves as a probe to study the interactions between small molecules and proteins, aiding in the understanding of protein function and drug design.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-((4-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(4-(3-((4-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N-(4-(3-((4-ethoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the ethoxy group can influence the compound’s solubility and interaction with biological targets, while the fluorine atom can enhance its metabolic stability and binding affinity.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-[3-(4-ethoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-2-28-18-10-7-16(8-11-18)23-19(26)12-9-17-13-29-21(24-17)25-20(27)14-3-5-15(22)6-4-14/h3-8,10-11,13H,2,9,12H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWDTPBYOQNPPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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